

Application Note: Analytical Characterization of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

CAS No.: 18075-41-7

Cat. No.: B3110864

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Executive Summary

2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS: 16273-13-5), often referred to as 2-Allyl-isovanillin, is a critical synthetic intermediate used in the development of complex pharmaceutical scaffolds, particularly in the synthesis of prostaglandin analogs (e.g., Treprostinil) and novel antifungal agents.^{[1][2]}

Its structural uniqueness lies in the ortho-allyl positioning relative to the aldehyde and hydroxyl groups, typically achieved via the Claisen rearrangement of 3-allyloxy-4-methoxybenzaldehyde (isovanillin allyl ether).^{[1][2]} Because this rearrangement can theoretically yield regioisomers (e.g., migration to the C6 position), rigorous analytical characterization is required to confirm the C2-substitution pattern.^{[1][2]}

This guide provides a definitive protocol for the identification, structural validation, and purity analysis of this compound, ensuring it meets the stringent requirements of GMP drug development.

Physicochemical Profile & Structural Logic[1][2][3] [4]

Before initiating instrumental analysis, the analyst must understand the theoretical properties and the "regiochemical trap" inherent in this molecule's synthesis.[1]

Key Properties Table[1]

Property	Specification / Value	Notes
Formula	C ₁₁ H ₁₂ O ₃	
MW	192.21 g/mol	Monoisotopic Mass: 192.0786
Appearance	Off-white to pale yellow crystalline powder	Oxidation sensitive; store under N ₂ . [1][2][3][4]
Melting Point	108–112 °C	Distinct from Isovanillin (113–115 °C). [1][2]
Solubility	DMSO, Methanol, Chloroform, Ethyl Acetate	Poor water solubility. [1][2]
Key Functionalities	Aldehyde (-CHO), Phenol (-OH), Allyl (-CH ₂ CH=CH ₂)	Multiple reactive sites for derivatization. [1][2]

The Regiochemistry Challenge

The synthesis typically involves the thermal rearrangement of isovanillin allyl ether. [1][2]

- Starting Material: 3-allyloxy-4-methoxybenzaldehyde. [1][2][4]
- Migration Sites: The allyl group can migrate ortho to the oxygen. [2][5]
 - Position 2: Between the aldehyde and the hydroxyl. [2][3][5][6][7] (Target)
 - Position 4: Blocked by the methoxy group. [1][2]
 - Position 6: Para to the aldehyde? No, ortho to the ether. [1] (Alternative isomer).

- Conclusion: While Position 4 is blocked, verifying the allyl group is at C2 (and not C6 via some anomalous pathway or starting material impurity) is the primary analytical objective.

Protocol 1: Structural Elucidation (NMR & MS)[1][2]

Objective: Unequivocally prove the C2-allyl substitution pattern and rule out isomers.

Mass Spectrometry (LC-MS/GC-MS)

- Method: EI (70 eV) or ESI (+).[1][2]
- Target Ion: $[M]^+$ = 192.1 (EI) or $[M+H]^+$ = 193.1 (ESI).[1][2]
- Fragmentation Pattern (EI):
 - m/z 192: Molecular ion.[1][2]
 - m/z 161: Loss of $-OCH_3$ (characteristic of anisole derivatives).[1][2]
 - m/z 163: Loss of $-CHO$ (characteristic of benzaldehydes).[1][2]
 - m/z 131: Combined loss (likely allyl radical or CO extrusion).[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: $CDCl_3$ or $DMSO-d_6$. [1][2]

1H NMR Interpretation Guide

Shift (δ ppm)	Multiplicity	Integration	Assignment	Diagnostic Note
10.15	Singlet (s)	1H	-CHO (Aldehyde)	Deshielded; indicates ortho-substitution effects. [1] [2] [3]
7.35	Doublet (d)	1H	Ar-H (C6)	$J \approx 8.5$ Hz. [1] [2] Coupled to C5.
6.95	Doublet (d)	1H	Ar-H (C5)	$J \approx 8.5$ Hz. [1] [2] Ortho coupling confirms 5,6-protons are adjacent. [1] [2]
6.05	Multiplet (m)	1H	-CH ₂ CH=CH ₂	Characteristic allyl internal alkene. [1] [2]
5.90	Broad (s)	1H	-OH	Phenolic proton (exchangeable with D ₂ O). [1] [2]
5.05–5.15	Multiplet (m)	2H	-CH ₂ CH=CH ₂	Terminal alkene protons. [1] [2]
3.95	Singlet (s)	3H	-OCH ₃	Methoxy group. [1] [2] [4]
3.85	Doublet (d)	2H	-CH ₂ -CH=	Allylic methylene. [1] [2] Critical: If this signal shows NOE with the Aldehyde proton, the allyl is at C2. [2]

Critical Validation: 2D NMR (NOESY/HMBC)

To prove the allyl group is at C2 (adjacent to the aldehyde):

- NOESY Experiment: Irradiate the Aldehyde proton (δ 10.15).
 - Positive Result: Strong NOE correlation with the Allylic Methylene (δ 3.85).[2]
 - Negative Result: If NOE is observed only with an aromatic proton, the allyl group is likely at C6 (incorrect isomer).[2]
- HMBC Experiment: Look for long-range coupling between the Aldehyde Carbon and the Allylic Methylene protons.

Protocol 2: Chromatographic Purity (HPLC-UV)[1][2]

Objective: Quantify purity and detect unreacted isovanillin allyl ether or Claisen rearrangement byproducts.

Method Parameters

- Instrument: HPLC with PDA/UV Detector.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).[1][2]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]
- Mobile Phase B: Acetonitrile.[1][2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: 280 nm (Phenol/Aldehyde absorption) and 254 nm.[1][2]
- Temperature: 30 °C.

Gradient Profile

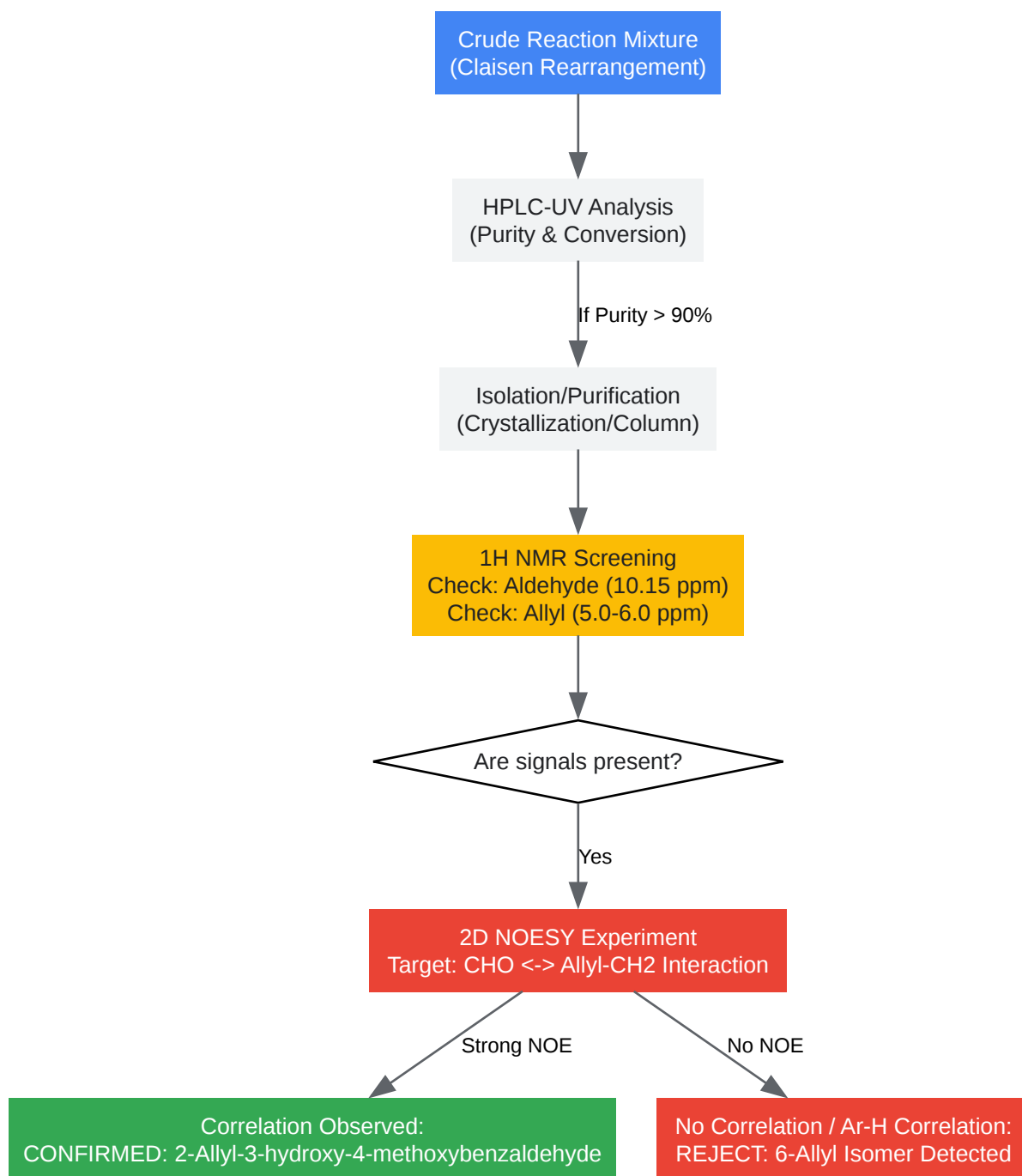
Time (min)	% A	% B	Event
0.0	90	10	Equilibration
15.0	10	90	Linear Gradient
20.0	10	90	Hold (Wash)
20.1	90	10	Re-equilibration

Acceptance Criteria

- Main Peak Retention: ~8–10 min (depending on dead volume).[\[1\]](#)[\[2\]](#)
- Purity: $\geq 98.0\%$ (Area %).[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Impurity Limits:
 - Starting Material (Isovanillin allyl ether): $\leq 0.5\%$ (Typically elutes later due to lack of free phenol).[\[1\]](#)[\[2\]](#)
 - Isovanillin (Hydrolysis byproduct): $\leq 0.5\%$ (Elutes earlier).[\[1\]](#)[\[2\]](#)

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for characterizing this compound, specifically distinguishing it from potential isomers generated during synthesis.



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Caption: Analytical workflow emphasizing the critical NOESY step to confirm regiochemistry (C2 vs. C6 substitution).

Synthesis & Application Context (Why this matters)

Understanding the synthesis aids in identifying impurities.^{[1][2]} The compound is produced via the Claisen Rearrangement:

- Precursor: 3-(Allyloxy)-4-methoxybenzaldehyde.^{[1][2][6][7]}
- Condition: Thermal heating (neat or high-boiling solvent like N,N-dimethylaniline) at ~200°C.
- Mechanism: [3,3]-Sigmatropic rearrangement.^{[1][2][5][8]}
- Outcome: The allyl group migrates to the ortho position.^{[1][2][5]} Since position 4 is blocked by methoxy, it migrates to position 2.^[1]

Common Impurities to Watch:

- De-allylated product: Isovanillin (formed if allyl group is cleaved).^[1]
- Polymerization products: Due to the reactive allyl and aldehyde groups under high heat.^{[1][2]}

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600754, **2-Allyl-3-hydroxy-4-methoxybenzaldehyde**.^{[1][2]} Retrieved from [\[Link\]](#)^{[1][2]}
- ChemSrc (2025). 2-allyl-3-hydroxy-4-methoxy-benzaldehyde: Physicochemical Properties and Spectra.^{[1][2]} Retrieved from [\[Link\]](#)^{[1][2]}
- García-Lacuna, J., et al. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow.^{[1][2]} Royal Society of Chemistry.^{[1][2]} ^[3] (Supplementary Info details NMR of 2-Allyl-3-hydroxybenzaldehyde analogs). Retrieved from [\[Link\]](#)

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Sources

- [1. 2-allyl-3-hydroxy-4-methoxy-benzaldehyde | CAS#:18075-41-7 | Chemsrsc \[chemsrc.com\]](#)
- [2. prepchem.com \[prepchem.com\]](#)
- [3. rsc.org \[rsc.org\]](#)
- [4. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Supplier in Mumbai, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Trader, Maharashtra \[chemicalmanufacturers.in\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. molbase.com \[molbase.com\]](#)
- [7. LPG-CAS List \[localpharmaguide.com\]](#)
- [8. Claisen rearrangement - Wikipedia \[en.wikipedia.org\]](#)
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